molecular formula C5H8BrNO3 B12857640 (3S,4R,5S)-3-Amino-5-(bromomethyl)-4-hydroxydihydrofuran-2(3H)-one

(3S,4R,5S)-3-Amino-5-(bromomethyl)-4-hydroxydihydrofuran-2(3H)-one

Cat. No.: B12857640
M. Wt: 210.03 g/mol
InChI Key: DSKMHYHRZCMDFP-UZBSEBFBSA-N
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Description

(3S,4R,5S)-3-Amino-5-(bromomethyl)-4-hydroxydihydrofuran-2(3H)-one is a chiral compound with significant potential in various fields of scientific research. Its unique structure, characterized by the presence of an amino group, a bromomethyl group, and a hydroxyl group on a dihydrofuran ring, makes it an interesting subject for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5S)-3-Amino-5-(bromomethyl)-4-hydroxydihydrofuran-2(3H)-one typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method includes the use of starting materials such as dihydrofuran derivatives, which undergo bromination and subsequent amination under controlled conditions . The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5S)-3-Amino-5-(bromomethyl)-4-hydroxydihydrofuran-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution of the bromomethyl group can produce a variety of substituted dihydrofuran derivatives .

Mechanism of Action

The mechanism by which (3S,4R,5S)-3-Amino-5-(bromomethyl)-4-hydroxydihydrofuran-2(3H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the bromomethyl group can participate in covalent bonding with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3S,4R,5S)-3-Amino-5-(bromomethyl)-4-hydroxydihydrofuran-2(3H)-one apart from similar compounds is its specific combination of functional groups and chiral centers, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted chemical synthesis and biological studies .

Properties

Molecular Formula

C5H8BrNO3

Molecular Weight

210.03 g/mol

IUPAC Name

(3S,4R,5S)-3-amino-5-(bromomethyl)-4-hydroxyoxolan-2-one

InChI

InChI=1S/C5H8BrNO3/c6-1-2-4(8)3(7)5(9)10-2/h2-4,8H,1,7H2/t2-,3+,4+/m1/s1

InChI Key

DSKMHYHRZCMDFP-UZBSEBFBSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H](C(=O)O1)N)O)Br

Canonical SMILES

C(C1C(C(C(=O)O1)N)O)Br

Origin of Product

United States

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